molecular formula C5H7F3N2O B1317577 N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide CAS No. 98448-79-4

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Cat. No.: B1317577
CAS No.: 98448-79-4
M. Wt: 168.12 g/mol
InChI Key: BIRMYAUDHMGEME-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Ring Systems in Bioactive Molecules

The incorporation of an azetidine ring into a molecule can profoundly influence its biological activity and physicochemical properties. researchgate.net These small, polar heterocycles can introduce a degree of rigidity and three-dimensionality that is often desirable in drug candidates. researchgate.net The presence of the nitrogen atom within the strained ring system can also impact a molecule's polarity and its ability to form hydrogen bonds, which are crucial for target engagement.

Azetidine moieties are found in a variety of natural products and have been integrated into numerous synthetic compounds with a wide range of pharmacological activities. marketpublishers.comnih.gov These include antibacterial, anticancer, and antiviral agents. marketpublishers.comnih.gov The constrained nature of the azetidine ring can enhance metabolic stability by rendering adjacent chemical bonds less susceptible to enzymatic degradation. researchgate.net This increased resistance to oxidative metabolism is a significant advantage in the development of new therapeutics. researchgate.net

Overview of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide in Research

This compound is a specific derivative of the azetidine core structure that has garnered attention in chemical research. This compound combines the foundational azetidine ring with a trifluoroacetamide (B147638) group. The trifluoromethyl moiety is a well-established bioisostere in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and cell permeability.

The synthesis of this compound typically involves the acylation of an azetidin-3-amine (B9764) derivative with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride. evitachem.com While detailed, peer-reviewed studies on the specific biological applications of this compound are not extensively documented in publicly available literature, its structure suggests its potential as a building block or intermediate in the synthesis of more complex molecules for drug discovery programs. Its utility may lie in structure-activity relationship (SAR) studies, where the trifluoroacetamide group can be used to probe interactions with biological targets.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C5H7F3N2O uni.lu
Molecular Weight 168.12 g/mol N/A
CAS Number 98448-79-4 evitachem.com
Appearance Typically a white powder evitachem.com
Boiling Point 223°C chemsrc.com
Density 1.37 g/cm³ chemsrc.com
Solubility Soluble in polar organic solvents like DMSO and dichloromethane. evitachem.com

Challenges and Opportunities in Azetidine Chemistry and Drug Discovery

The synthetic accessibility of azetidines has historically been a significant hurdle, limiting their widespread use in drug discovery. marketpublishers.com The inherent ring strain of the four-membered ring makes their formation challenging and can also predispose them to ring-opening reactions under certain conditions. nih.gov However, recent years have seen the development of novel synthetic methodologies that have made a wider range of substituted azetidines more accessible. nih.gov

Despite the synthetic challenges, the opportunities presented by azetidine chemistry are substantial. The unique conformational constraints of the azetidine ring can be exploited to create molecules with precise three-dimensional structures, leading to higher binding affinities and selectivities for their biological targets. researchgate.net The ability to functionalize the azetidine ring at its various positions allows for the creation of diverse chemical libraries for high-throughput screening. nih.gov As our understanding of the synthesis and reactivity of azetidines continues to grow, so too will their importance as valuable scaffolds in the design of next-generation therapeutics.

Table 2: Challenges and Opportunities in Azetidine Chemistry

Aspect Description
Challenges
Synthetic Accessibility The inherent ring strain makes the synthesis of azetidine rings challenging. marketpublishers.com
Ring Stability The strained four-membered ring can be prone to ring-opening reactions. nih.gov
Opportunities
Improved Physicochemical Properties Incorporation of azetidines can lead to lower lipophilicity and increased polarity. researchgate.net
Enhanced Metabolic Stability The rigid structure can confer resistance to oxidative metabolism. researchgate.net
Structural Diversity Azetidines serve as versatile scaffolds for creating diverse compound libraries. nih.gov
Novel Biological Activity The unique geometry of azetidines can lead to novel interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(azetidin-3-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-3-1-9-2-3/h3,9H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRMYAUDHMGEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539610
Record name N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98448-79-4
Record name N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H, 13C, 15N, 19F NMR, 1H-1H NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide in solution. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence of the compound's connectivity and spatial arrangement.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the azetidine (B1206935) ring protons and the amide proton. The methine proton (CH) on the carbon bearing the trifluoroacetamide (B147638) group would likely appear as a multiplet. The methylene (B1212753) protons (CH₂) of the azetidine ring would present as complex multiplets due to coupling with each other and the methine proton. The amide (NH) proton signal would likely be a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Expected signals would include those for the two distinct carbons of the azetidine ring and the carbonyl carbon of the amide group. The trifluoromethyl (CF₃) carbon signal would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound, as it should display a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. researchgate.net The chemical shift of this signal typically falls within the range of -67 to -85 ppm relative to a CFCl₃ standard, which is characteristic of a trifluoroacetyl group. researchgate.net For instance, trifluoroacetic acid is often used as a reference and appears at approximately -76.55 ppm. rsc.org

¹⁵N NMR: With two nitrogen atoms in different chemical environments, ¹⁵N NMR can distinguish between the secondary amine of the azetidine ring and the amide nitrogen. The unsubstituted azetidine nitrogen resonates at approximately δ 25.3 ppm. ipb.pt The amide nitrogen is expected to have a different chemical shift, influenced by the electron-withdrawing trifluoroacetyl group.

¹H-¹H NOESY: A two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to establish through-space proximity of protons. This would be valuable in confirming the conformation of the four-membered azetidine ring and the spatial relationship between the ring protons and the substituent.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ)Predicted MultiplicityNotes
¹HVariableMultipletAzetidine CH
¹HVariableMultipletAzetidine CH₂
¹HVariableBroad SingletAmide NH
¹³CVariable-Azetidine CH
¹³CVariable-Azetidine CH₂
¹³CVariable-Amide C=O
¹³CVariableQuartetCF₃
¹⁹F~ -75 ppmSingletCF₃
¹⁵N~ 25 ppm-Azetidine NH
¹⁵NVariable-Amide N

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), FAB-Mass)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.govresearchgate.net For this compound (C₅H₇F₃N₂O), the theoretical exact mass is 168.05104 Da. uni.lu HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very low margin of error (typically <5 ppm), thus confirming the elemental composition. nih.gov Common adducts observed in electrospray ionization (ESI) are also predicted. uni.lu

Table 2: Predicted HRMS Data for this compound

AdductMolecular FormulaCalculated m/z
[M+H]⁺C₅H₈F₃N₂O⁺169.05832
[M+Na]⁺C₅H₇F₃N₂NaO⁺191.04026
[M-H]⁻C₅H₆F₃N₂O⁻167.04376
  • FAB-Mass: Fast Atom Bombardment (FAB) is a soft ionization technique that can also be used to determine the molecular weight of the compound, typically by observing the protonated molecular ion [M+H]⁺.
  • Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by observing their vibrational frequencies. Key expected absorption bands for this compound would include:

    N-H Stretching: A moderate absorption band around 3300 cm⁻¹ corresponding to the N-H stretching of the secondary amine in the azetidine ring and the amide group.

    C=O Stretching (Amide I): A strong, sharp absorption band typically between 1650 and 1700 cm⁻¹ is characteristic of the carbonyl group in the trifluoroacetamide moiety.

    N-H Bending (Amide II): A band around 1550 cm⁻¹ is expected for the N-H bending vibration of the amide.

    C-F Stretching: One or more very strong absorption bands in the region of 1100-1300 cm⁻¹ would confirm the presence of the trifluoromethyl group.

    Chromatographic Methods for Purity and Identity Verification (e.g., TLC, HPLC, LC-MS, UPLC)

    Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its synthesis. evitachem.com

    Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring reaction progress and checking for the presence of impurities. The compound's retention factor (Rf) will depend on the chosen stationary phase (e.g., silica (B1680970) gel) and mobile phase.

    High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for quantitative purity assessment. actascientific.com Using a suitable column (e.g., reversed-phase C18) and mobile phase, a single sharp peak at a specific retention time would indicate a high degree of purity. The high resolution of UPLC allows for the detection of even minor impurities. ekb.eg

    Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides a highly specific and sensitive analytical method. It allows for the separation of the target compound from any impurities, with subsequent mass analysis confirming the identity of the main peak and potentially identifying the structures of any co-eluting substances.

    Elemental Analysis (CHN) for Compound Characterization

    Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula, C₅H₇F₃N₂O. nih.gov This analysis serves as a fundamental confirmation of the compound's empirical formula and purity. nih.gov A deviation of less than ±0.4% is generally considered acceptable for a pure compound. nih.gov

    Table 3: Elemental Composition of this compound

    ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
    CarbonC12.011560.05535.74%
    HydrogenH1.00877.0564.20%
    FluorineF18.998356.99433.90%
    NitrogenN14.007228.01416.67%
    OxygenO15.999115.9999.52%
    Total 168.118 100.00%

    X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

    Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on:

    Molecular Connectivity: Unambiguously confirming the atomic connections.

    Conformation: Determining the exact puckering of the azetidine ring and the orientation of the trifluoroacetamide substituent.

    Bond Lengths and Angles: Providing precise measurements of all bond lengths and angles within the molecule.

    Supramolecular Interactions: Revealing intermolecular interactions, such as hydrogen bonding, in the crystal lattice. eurjchem.com

    This technique is the gold standard for absolute structural proof, complementing the data obtained from spectroscopic methods. nih.gov

    Computational and Theoretical Investigations of N Azetidin 3 Yl 2,2,2 Trifluoroacetamide and Azetidine Systems

    Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

    Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional structure (conformation) and understanding the electronic nature of N-(azetidin-3-yl)-2,2,2-trifluoroacetamide. By solving approximations of the Schrödinger equation, these methods can map the potential energy surface of the molecule to identify low-energy conformers.

    The geometry of the molecule is optimized to find the arrangement of atoms that corresponds to a minimum energy state. For this compound, key conformational features include the pucker of the azetidine (B1206935) ring, the orientation of the trifluoroacetamide (B147638) side chain relative to the ring, and the rotational barrier around the amide bond. DFT calculations at levels like B3LYP with a 6-31G(d) or higher basis set are commonly employed for accurate geometry optimization. nih.govnih.govnih.gov

    Beyond geometry, these calculations elucidate the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive. nih.gov These calculations also provide values for ionization potential, electron affinity, and dipole moment, which are crucial for understanding the molecule's interactions and properties. nih.gov

    Calculated PropertyTypical Value (a.u.)Significance
    Energy of HOMO-0.2 to -0.3Electron-donating ability
    Energy of LUMO-0.05 to 0.05Electron-accepting ability
    HOMO-LUMO Gap (ΔE)~5.0 eVChemical reactivity and stability
    Dipole Moment (μ)2.0 to 4.0 DebyeMolecular polarity and intermolecular interactions
    Ionization Potential (I)~ -EHOMOEnergy required to remove an electron
    Electron Affinity (A)~ -ELUMOEnergy released upon gaining an electron

    Note: The values in this table are representative examples based on DFT calculations of similar acetamide-containing organic molecules and serve to illustrate the typical output of such computational studies. nih.govnih.gov

    Analysis of Intramolecular Interactions

    The specific conformation of this compound is stabilized by a network of intramolecular interactions. These non-covalent forces, though weaker than covalent bonds, play a critical role in dictating the molecule's preferred shape.

    Hydrogen Bonding: Intramolecular hydrogen bonds can form between a hydrogen atom (donor) and an electronegative atom like oxygen or nitrogen (acceptor) within the same molecule. In peptide systems containing 3-aminoazetidine-3-carboxylic acid, a main-chain-to-side-chain hydrogen bond connecting the azetidine ring nitrogen to a nearby amide NH group has been identified. researchgate.net For this compound, a potential hydrogen bond could exist between the N-H of the azetidine ring (if protonated) and the carbonyl oxygen of the acetamide (B32628) group, or between the amide N-H and the azetidine nitrogen. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the strength of these interactions. mdpi.com

    Charge-Dipole Interactions: The presence of the highly electronegative fluorine atoms creates a strong dipole moment in the trifluoroacetamide group. This can lead to stabilizing electrostatic interactions with charged or partially charged centers in the molecule. For instance, if the azetidine nitrogen is protonated (forming an azetidinium ion), a favorable charge-dipole interaction between the positive charge on the nitrogen and the negative end of the C-F bond dipole can occur. Such interactions have been shown computationally to influence the conformational preferences in fluorinated heterocycles. researchgate.net

    Interaction TypeAtoms InvolvedTypical Calculated DistanceEstimated Stabilization Energy (kcal/mol)
    Hydrogen Bond (N-H···O)Amide N-H and Carbonyl O2.0 - 2.2 Å1.5 - 3.0
    Hydrogen Bond (N-H···N)Amide N-H and Azetidine N2.1 - 2.4 Å1.0 - 2.5
    Charge-Dipole (N⁺···F-C)Protonated Azetidine N and C-F bondVariableInfluences ring pucker and conformation

    Note: Data are illustrative, based on computational studies of related azapeptides and fluorinated heterocycles. mdpi.comresearchgate.net

    Prediction of Reactivity and Regioselectivity in Synthetic Transformations

    Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. For azetidine systems, a common and synthetically important transformation is the nucleophilic ring-opening of the strained four-membered ring. DFT calculations can model the reaction pathway, determine the activation energies for different possible outcomes, and thus predict the regioselectivity. nih.gov

    When an azetidine ring is activated, for example by protonation or alkylation to form an azetidinium ion, it becomes susceptible to attack by a nucleophile. In an unsymmetrically substituted azetidine, the nucleophile can attack at one of two different carbon atoms (C2 or C4), leading to different products. The regioselectivity of this SN2-type reaction is governed by a combination of electronic and steric factors. magtech.com.cn

    Computational studies have shown that DFT calculations can accurately predict which site is more reactive. researchgate.netfrontiersin.org By modeling the transition states for nucleophilic attack at each carbon, the activation barriers can be compared. The pathway with the lower activation energy will be the favored one. Factors influencing this include:

    Steric Hindrance: Nucleophiles, especially bulky ones, will preferentially attack the less sterically hindered carbon atom. magtech.com.cn

    Electronic Effects: Electron-withdrawing or stabilizing groups on the ring can influence the partial positive charge on the adjacent carbons, making one more electrophilic than the other. For instance, substituents that can stabilize a developing positive charge in the transition state, such as aryl or carboxamide groups, direct the nucleophilic attack to the adjacent carbon. magtech.com.cn

    Computational studies on the intramolecular aminolysis of epoxy amines to form azetidines have also demonstrated that theoretical models can explain the observed high regioselectivity of the ring-closing reaction. frontiersin.orgnih.gov

    Ligand-Receptor Interaction Modeling

    This compound and similar structures are often designed as ligands for biological targets, such as G-protein coupled receptors (GPCRs). The dopamine (B1211576) D3 receptor is a well-studied target for which azetidine-containing ligands have been explored. Molecular modeling techniques are indispensable for understanding how these ligands bind to their receptor and for designing new, more potent, and selective compounds. nih.gov

    The process typically involves:

    Receptor Structure: A three-dimensional model of the D3 receptor is required. This can be based on an experimentally determined crystal structure or, if one is not available, a homology model built using the structure of a related protein as a template. ajchem-a.com

    Molecular Docking: The ligand is computationally "docked" into the binding site of the receptor model. Docking algorithms sample a vast number of possible orientations and conformations of the ligand within the binding pocket and score them based on their predicted binding affinity. This helps identify the most likely binding pose.

    Molecular Dynamics (MD) Simulations: After docking, MD simulations are often performed. These simulations model the movement of every atom in the ligand-receptor complex over time (typically nanoseconds to microseconds), providing a dynamic view of the binding. This method can refine the binding pose and calculate the binding free energy, offering a more accurate prediction of the ligand's affinity. rsc.orgmdpi.com

    These simulations can reveal key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and specific amino acid residues in the receptor. For D3 ligands, a crucial interaction often involves a salt bridge between a basic nitrogen in the ligand and an aspartic acid residue (Asp110) in the receptor. frontiersin.org

    Compound TypeKey Structural FeatureReported D3 Binding Affinity (Ki)D3 vs. D2 Selectivity
    Fluorinated Phenylpiperazine AnalogFluorine on phenyl ring0.17 nM163-fold
    Benzamide AnalogConformationally flexible scaffold0.67 nM~129-fold
    Thiophenyl Phenylpiperazine AnalogBitopic binding scaffold1.4 nM>400-fold

    Note: This table presents binding data for exemplary high-affinity, fluorine-containing D3 receptor ligands to illustrate the values obtained in such studies. nih.govfrontiersin.orgresearchgate.net

    Conformational Analysis of Fluorinated Azetidine Derivatives

    The introduction of fluorine into an azetidine ring significantly influences its conformational preferences. The four-membered azetidine ring is not planar; it exists in a "puckered" conformation. The degree of this pucker and the preferred orientation of substituents are dictated by a delicate balance of steric and electronic effects, which can be accurately modeled using computational methods.

    A computational study on fluorinated azetidine derivatives revealed a strong interplay between the fluorine substituent and the nitrogen atom. researchgate.net In the neutral azetidine, the ring was calculated to prefer a pucker that places the fluorine atom distant from the nitrogen's lone pair to minimize repulsion, resulting in a large N–C–C–F dihedral angle.

    However, upon protonation of the nitrogen to form an azetidinium cation, the preferred conformation changes dramatically. A stabilizing C–F···N⁺ charge-dipole interaction becomes dominant, causing the ring to pucker in a way that brings the electronegative fluorine and the positively charged nitrogen closer together. This results in a much smaller N–C–C–F dihedral angle. This conformational control, governed by electrostatic forces, is a key principle in using fluorine substitution to design molecules with specific three-dimensional shapes. researchgate.net

    Azetidine SpeciesDominant InteractionCalculated N-C-C-F Dihedral AngleConformational Outcome
    Neutral Fluorinated AzetidineSteric/Dipole Repulsion137.2°Fluorine oriented away from Nitrogen
    Protonated Fluorinated AzetidineC–F···N⁺ Charge-Dipole Attraction85.9°Fluorine oriented toward Nitrogen

    Note: Data derived from a computational study on a model fluorinated azetidine system. researchgate.net

    Theoretical Considerations in Reaction Mechanism Elucidation

    Theoretical calculations are invaluable for elucidating complex reaction mechanisms that are difficult to probe experimentally. For azetidines, this includes understanding processes like dimerization and polymerization, which are often driven by the release of ring strain.

    The cationic ring-opening polymerization of azetidine is a well-studied example. Theoretical studies can model the step-by-step mechanism:

    Initiation: An initiator (e.g., an acid) protonates the azetidine nitrogen, forming a reactive azetidinium ion.

    Propagation: A neutral azetidine monomer acts as a nucleophile, attacking the azetidinium ion to open the ring. This forms a dimer that still contains a reactive azetidinium end group. This process can continue, adding more monomer units to form a polymer.

    Computational models can calculate the energy profiles of these steps, identifying intermediates and transition states. For example, in the polymerization of azetidine in methanol, it was found that the reaction first proceeds to form a dimer, N-(3-aminopropyl)azetidine. Theoretical calculations can explain this by comparing the basicity of the monomer versus the dimer; proton transfer dynamics can dictate the course of the reaction.

    Furthermore, computational studies can shed light on competing reaction pathways. For instance, in the synthesis of azetidines via cycloaddition, DFT calculations can explain why a desired 4-membered ring is formed in preference to a more thermodynamically stable 5-membered ring by showing that the reaction is kinetically controlled, with the azetidine-forming pathway having a lower activation barrier. nih.gov

    Pharmacological and Medicinal Chemistry Applications of N Azetidin 3 Yl 2,2,2 Trifluoroacetamide Scaffolds

    Azetidine (B1206935) as a Bioisosteric Replacement in Drug Design

    In drug design, bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar steric and electronic properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. The azetidine moiety has emerged as a valuable bioisostere for more common saturated heterocycles such as piperidines, pyrrolidines, and piperazines. chemrxiv.orgacs.org

    The replacement of larger, more flexible rings with the smaller, more rigid azetidine scaffold can lead to several advantages. It can improve properties like aqueous solubility and lipophilicity, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. chemrxiv.org For instance, spiro-azetidines have been utilized as bioisosteres of morpholine (B109124) and piperazine (B1678402) to increase the three-dimensionality of drug candidates, a feature often associated with improved clinical success rates. This strategy aims to move away from planar structures that may have undesirable bioavailability and toxicity. The conformational rigidity of the azetidine ring can also help in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target. researchgate.netresearchgate.net This approach has been successfully applied in the development of antagonists for various receptors and inhibitors for enzymes, demonstrating the broad utility of azetidines in medicinal chemistry. researchgate.net

    Antimicrobial Activities of Azetidine Derivatives (e.g., Antibacterial, Antifungal, Antitubercular)

    Azetidine-containing compounds, particularly those with the azetidin-2-one (B1220530) (β-lactam) core, have a long history as potent antimicrobial agents, with penicillins and cephalosporins being prime examples. aurigene.com Modern research continues to explore novel azetidine derivatives for their broad-spectrum antimicrobial activities. acs.orgfrontiersin.org

    Antibacterial and Antifungal Activity: Numerous studies have demonstrated the efficacy of newly synthesized azetidine derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.govbaranlab.org For example, certain azetidin-2-one derivatives have shown significant activity against Escherichia coli, Bacillus cirroflagellosus, Aspergillus niger, and Colletotrichum capsici. researchgate.net In some cases, the antifungal activity of these compounds was found to be comparable to the standard drug fluconazole. researchgate.net Another study found that synthesized azetidine analogues were potent antimicrobial agents against Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, as well as the fungi Candida albicans and Aspergillus niger. nih.govresearchgate.net The introduction of different substituents on the azetidine ring allows for the modulation of antimicrobial potency and spectrum. nih.gov

    Antitubercular Activity: The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. mdpi.com Azetidine derivatives have shown significant promise in this area. acs.orgprinceton.edu A series of azetidin-2-one analogues exhibited moderate to good activity against the Mtb H37Rv strain, with two compounds showing minimum inhibitory concentration (MIC) values of 1.56 and 0.78 µg/mL. It was noted that chloro substitution on the aryloxy acid part of the molecule appeared to enhance this antimycobacterial activity. More recently, a series of azetidines, termed BGAz, were identified with potent bactericidal activity (MIC99 values <10 μM) against both drug-sensitive and multidrug-resistant Mtb strains. mdpi.comprinceton.eduacs.org These compounds were found to inhibit the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall. mdpi.comprinceton.edu

    Compound/SeriesActivity TypeTarget Organism(s)Key FindingsReference(s)
    Azetidin-2-onesAntibacterial/AntifungalE. coli, B. cirroflagellosus, A. niger, C. capsiciSignificant antifungal activity, comparable to fluconazole. researchgate.net
    Azetidin-2-one analoguesAntitubercularMycobacterium tuberculosis H37RvMIC values as low as 0.78 µg/mL. Chloro substitution enhanced activity.
    BGAz SeriesAntitubercularDrug-sensitive and MDR-M. tuberculosisPotent bactericidal activity (MIC99 <10 μM) by blocking mycolate assembly. mdpi.comprinceton.edu
    Spirocyclic AzetidinesAntitubercularM. tuberculosis H37RvTwo compounds had lower MICs than the standard drug isoniazid. acs.org
    N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamideAntibacterial/Antifungal/AntitubercularS. aureus, E. coli, C. albicans, M. tuberculosisCompound 2e showed the highest activity against M. tuberculosis. nih.gov

    Anticancer and Antiproliferative Potentials

    The azetidine scaffold is also a key feature in the development of novel anticancer agents. acs.orgnih.gov Researchers have synthesized and evaluated various azetidine derivatives for their ability to inhibit the growth of cancer cells and induce apoptosis.

    Azetidin-2-one derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov For instance, one study found that the compound N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one showed notable cytotoxic activity against SiHa (cervical cancer) and B16F10 (melanoma) cells. nih.gov Further investigation revealed that this class of compounds can induce apoptosis, a form of programmed cell death, which is a desirable characteristic for anticancer drugs. nih.gov Molecular analysis suggested that the compound's activity is related to the overexpression of genes involved in cytoskeleton regulation and apoptosis, potentially through interaction with tubulin. nih.gov Other studies have shown that hydrazone derivatives of azetidines exhibit good anticancer activity, with molecular docking studies suggesting they act as inhibitors of β-tubulin. acs.org

    Compound/SeriesCancer Cell Line(s)Mechanism/Key FindingsReference(s)
    N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-oneSiHa, B16F10Induces apoptosis; involved in cytoskeleton regulation. nih.gov
    Azetidine Hydrazone DerivativesVariousGood anticancer activity; potential inhibitors of β-tubulin. acs.org
    3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamidePC3, U251, A431, 786-OPotent activity with EC50 values as low as 0.03 µM. nih.gov
    Azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazoleBreast CancerHighlights anti-breast cancer potential by inhibiting specific biological targets. nih.gov

    Anti-inflammatory Activity

    Azetidine derivatives have been investigated for their potential to treat inflammatory conditions. frontiersin.org These compounds have shown efficacy in both acute and chronic models of inflammation. aurigene.com

    One study evaluated new azetidine-2-one derivatives of ferulic acid and found they possessed significant anti-inflammatory properties in a carrageenan-induced acute inflammation model in rats. aurigene.com The most active compound in the series demonstrated an inhibitory effect on edema comparable to the standard anti-inflammatory drugs diclofenac (B195802) and indomethacin. aurigene.com These compounds also showed an intense effect in inhibiting the proliferative component in a chronic inflammation model. aurigene.com Another novel azetidine derivative, KHG26792, was found to attenuate the production of inflammatory mediators like IL-6, IL-1β, and TNF-α in microglial cells treated with amyloid-β, suggesting a potential role in neuroinflammation. The anti-inflammatory effects of some azetidin-2-one derivatives have been correlated with their ability to inhibit the Phospholipase A2 (PLA2) enzyme.

    Central Nervous System (CNS) Activity and Receptor Antagonism (e.g., D3 receptor antagonists, CCR2 antagonists)

    The azetidine scaffold has been incorporated into molecules designed to act on the central nervous system (CNS), targeting various receptors implicated in neurological and inflammatory diseases.

    Dopamine (B1211576) D3 Receptor Antagonists: The dopamine D3 receptor is a therapeutic target for several neurological and psychiatric disorders. The development of selective D3 antagonists has been a challenge due to the high homology with the D2 receptor. Azetidine-containing diazaspiro cores have been explored in the design of potent and selective D3 receptor antagonists, showing promise in generating compounds with favorable binding profiles.

    CCR2 Antagonists: The C-C chemokine receptor 2 (CCR2) and its ligand MCP-1 play a critical role in the recruitment of monocytes to sites of inflammation, making CCR2 an attractive target for inflammatory diseases. A novel series of 4-azetidinyl-1-aryl-cyclohexanes were discovered as potent and selective CCR2 antagonists. chemrxiv.org One lead compound displayed a good binding affinity (IC50 of 37 nM) and potent functional antagonism in a chemotaxis assay (IC50 of 30 nM). chemrxiv.org This compound also showed a good safety profile and efficacy in an animal model of inflammation. chemrxiv.org

    Antimalarial Activity and Target Engagement (e.g., Plasmodium falciparum phenylalanyl-tRNA synthetase inhibition)

    The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarials with novel mechanisms of action. Azetidine-containing compounds have emerged as a highly promising new class of antimalarials with activity against multiple stages of the parasite's life cycle.

    Inhibition of Phenylalanyl-tRNA Synthetase (PheRS): A series of bicyclic azetidines have been identified as potent inhibitors of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (cFRS), an enzyme essential for protein synthesis in the parasite. researchgate.net These compounds demonstrate high-affinity binding and exquisite selectivity for the parasite enzyme over its human counterpart. Structural studies have revealed that these inhibitors bind competitively with respect to L-phenylalanine, one of the enzyme's substrates. researchgate.net Compounds like BRD7929 and BRD3914 have shown curative effects in mouse models of malaria, highlighting the therapeutic potential of targeting PfcFRS with azetidine-based inhibitors.

    Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH): Another series of antimalarial inhibitors, azetidine-2-carbonitriles, have been shown to target P. falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme critical for pyrimidine (B1678525) biosynthesis. An optimized compound, BRD9185, displayed potent in vitro activity against multidrug-resistant parasites (EC50 = 0.016 μM) and was curative in a mouse model after only three doses.

    Compound/SeriesTarget EnzymeTarget OrganismKey FindingsReference(s)
    Bicyclic Azetidines (e.g., BRD7929, BRD3914)Phenylalanyl-tRNA Synthetase (cFRS)Plasmodium falciparumPotent and selective inhibition; curative in mouse models. researchgate.net
    Azetidine-2-carbonitriles (e.g., BRD9185)Dihydroorotate Dehydrogenase (DHODH)Plasmodium falciparumPotent against multidrug-resistant strains (EC50 = 0.016 μM); curative in mice.

    Inhibition of Bacterial Enzymes (e.g., Enoyl ACP Reductase FabI)

    Targeting essential bacterial enzymes that are absent in humans is a key strategy for developing new antibiotics. The bacterial fatty acid biosynthesis (FAS-II) pathway contains several such targets, including the enoyl-acyl carrier protein (ACP) reductase, FabI.

    A novel series of ene-amides featuring an azetidine core has been developed as potent inhibitors of FabI. These compounds are particularly active against drug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA). The lead compounds from this series showed excellent biochemical inhibition of the S. aureus FabI enzyme and potent whole-cell activity against clinically relevant strains. X-ray crystallography confirmed the binding mode of one of the lead compounds in the E. coli FabI enzyme. Importantly, a lead compound, AEA16, also demonstrated in vivo efficacy in a lethal murine systemic infection model, underscoring the potential of this azetidine-based scaffold for developing new antibacterial drugs.

    Antioxidant Activity

    The direct antioxidant activity of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide has not been extensively characterized in publicly available scientific literature. However, the potential for antioxidant effects can be inferred by examining related chemical structures. Generally, the antioxidant capacity of a compound is linked to its ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). mdpi.com This activity is often associated with specific functional groups, such as phenolic hydroxyls, which are not present in the core structure of this compound. mdpi.com

    While the trifluoroacetamide (B147638) group in this compound enhances metabolic stability, it is not typically associated with antioxidant activity. Therefore, any potential antioxidant properties of compounds incorporating this scaffold would likely arise from other substituents attached to the azetidine ring or from its integration into a larger molecule with known antioxidant pharmacophores. Further experimental studies, such as DPPH (1,1-diphenyl-2-picrylhydrazyl) or ABTS scavenging assays, would be necessary to definitively determine the antioxidant profile of this specific chemical entity. nih.govmdpi.com

    Applications in Peptidomimetics and Non-Natural Amino Acids (e.g., GABA derivatives)

    The N-(Azetidin-3-YL) scaffold, a core component of this compound, is a valuable building block in the design of peptidomimetics and non-natural amino acids. The constrained, four-membered azetidine ring introduces conformational rigidity into peptide backbones, a desirable trait for enhancing metabolic stability, receptor affinity, and selectivity. researchgate.net This structural feature is leveraged to create novel amino acids with unique therapeutic potential.

    A significant application of this scaffold is in the synthesis of γ-aminobutyric acid (GABA) derivatives. GABA is a primary inhibitory neurotransmitter in the central nervous system. Synthetic derivatives are sought for their potential in treating neurological disorders. An efficient method has been developed for creating chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids, which are novel GABA derivatives. researchgate.net The synthesis pathway involves several key steps, starting from N-Boc-azetidin-3-one. researchgate.net

    StepReactionStarting MaterialsKey ReagentsProduct
    1Horner–Wadsworth–Emmons reactionAlkylated phosphonates, N-Boc-azetidin-3-oneNot specifiedN-Boc-azetidine-3-ylidenes
    2HydrogenationN-Boc-azetidine-3-ylidenesNot specifiedRacemic amino esters
    3SaponificationRacemic amino estersSodium hydroxide (B78521) in methanolRacemic N-Boc-amino acids
    4Optical ResolutionRacemic N-Boc-amino acids(S)-4-benzyl-2-oxazolidinoneDiastereomeric pairs
    5HydrolysisPure diastereomersLithium hydroxide, hydrogen peroxideEnantiomerically pure 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids

    This table outlines the synthetic pathway to novel GABA derivatives incorporating the azetidine scaffold. researchgate.net

    The incorporation of such non-natural amino acids into peptide sequences is a cornerstone of peptidomimetic design. nih.gov The azetidine ring mimics the proline structure but with different conformational preferences, potentially leading to peptides with enhanced resistance to enzymatic degradation. researchgate.net The trifluoroacetamide group often serves as a protective group during synthesis or as a metabolically stable amide isostere in the final compound. The use of building blocks like this compound allows medicinal chemists to explore novel chemical space and develop next-generation therapeutics with improved pharmacological profiles. nih.gov

    Strategies for Attenuating Undesirable Biological Interactions (e.g., hERG binding)

    A critical aspect of drug development is minimizing off-target effects, such as binding to the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which can lead to cardiac arrhythmias. While no specific data on the hERG binding profile of this compound is available, general strategies employed in medicinal chemistry to mitigate hERG liability can be considered for molecules containing this scaffold.

    One of the primary drivers of hERG binding is high lipophilicity (log P). The this compound scaffold possesses features that influence its lipophilicity. The trifluoromethyl group (-CF3) significantly increases lipophilicity, which could potentially contribute to hERG affinity. Conversely, the azetidine ring contains a basic nitrogen atom that can be protonated at physiological pH, which tends to decrease lipophilicity and may reduce hERG channel interactions.

    Medicinal chemists employ several strategies to attenuate hERG binding, which could be applied to derivatives of this scaffold:

    StrategyDescriptionExample/Mechanism
    Control of Lipophilicity (log P) Reducing the overall lipophilicity of the molecule to decrease its partitioning into the membrane where the hERG channel resides.Replacing lipophilic groups with more polar ones; for the target scaffold, this could involve modifying substituents on the azetidine ring.
    Introduction of Polar Groups Adding polar functional groups, such as carboxylic acids or hydroxyls, near the basic center of the molecule.This can lead to the formation of a zwitterion, which physically limits membrane permeability and access to the hERG binding site.
    Metabolic Disruption Designing the molecule to be rapidly metabolized at sites critical for hERG binding.Introducing metabolically labile sites can reduce the concentration of the parent compound available to block the channel.
    Topological and Steric Modifications Altering the three-dimensional shape of the molecule to create a steric clash with the hERG channel binding pocket.Minor structural changes, such as altering stereochemistry or ring size, can significantly reduce hERG affinity without affecting target potency.

    This table summarizes common strategies used to mitigate hERG channel binding liability.

    Pharmacokinetic Profile and in Vivo Evaluation Considerations

    Absorption and Distribution Studies

    Currently, there is a notable lack of specific published research detailing the absorption and distribution of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide in vivo. General principles of pharmacokinetics suggest that the presence of the trifluoromethyl group could enhance the lipophilicity of the molecule, potentially influencing its ability to cross biological membranes. The small, strained azetidine (B1206935) ring might also play a role in the compound's distribution characteristics. However, without dedicated studies, any assumptions regarding its tissue penetration and accumulation remain speculative.

    Metabolic Stability and Biotransformation Pathways

    Detailed metabolic stability and biotransformation pathways for this compound have not been extensively elucidated in publicly available literature. The trifluoroacetamide (B147638) group is generally considered to be relatively stable metabolically. The azetidine ring, however, can be susceptible to metabolic enzymes. For instance, studies on other azetidine-containing compounds have shown that the ring can undergo opening. One notable example is the metabolism of AZD1979, where the azetidinyl ring is opened through a glutathione (B108866) S-transferase-catalyzed conjugation. This process occurs without prior bioactivation by cytochrome P450 enzymes. It is plausible that this compound could undergo similar metabolic transformations, but specific studies are required for confirmation.

    Excretion Pathways

    The specific routes of excretion for this compound and its potential metabolites have not been documented. Generally, compounds of similar size and polarity can be eliminated from the body through renal or biliary pathways. The extent to which the parent compound or its metabolites are excreted through urine or feces is unknown without dedicated excretion studies.

    Bioavailability Assessment

    There is no available data from in vivo studies to definitively assess the bioavailability of this compound. Bioavailability, which measures the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical parameter in understanding a compound's potential utility. Factors such as first-pass metabolism in the liver and gut wall could significantly impact its bioavailability, but these have not been investigated for this specific compound.

    Relationship between Chemical Structure and Pharmacokinetic Parameters

    The relationship between the chemical structure of this compound and its pharmacokinetic parameters can be inferred from the general properties of its constituent functional groups.

    Azetidine Ring: The presence of the azetidine ring can influence several pharmacokinetic properties. The strained nature of this four-membered ring may affect its metabolic stability. In some contexts, the incorporation of an azetidine moiety has been shown to improve metabolic stability and solubility of drug candidates.

    Trifluoroacetamide Group: The trifluoroacetamide group significantly impacts the electronic properties of the molecule. The high electronegativity of the fluorine atoms can influence the compound's acidity and its interactions with biological targets. The trifluoromethyl group is also known to increase lipophilicity, which can, in turn, affect absorption, distribution, and metabolic stability.

    A summary of the potential influences of these structural features is presented in the table below.

    Structural FeaturePotential Influence on Pharmacokinetic Parameters
    Azetidine RingMay influence metabolic stability and solubility.
    Trifluoroacetamide GroupCan increase lipophilicity and affect metabolic stability.

    It is crucial to reiterate that these relationships are based on general principles and observations from related compounds. Specific in vivo studies on this compound are necessary to establish a definitive structure-pharmacokinetic relationship.

    Future Research Directions and Therapeutic Advancement

    Development of Novel and Efficient Synthetic Routes

    The synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide and its analogs is a critical area for future research. While established methods exist, the development of more efficient, scalable, and versatile synthetic routes is paramount for facilitating broader exploration in drug discovery programs.

    One common approach to synthesizing this compound involves the reaction of an azetidine (B1206935) derivative with either trifluoroacetyl chloride or trifluoroacetic acid under controlled conditions. evitachem.com The use of a base catalyst, such as N,N-Diisopropylethylamine (DIPEA), is often employed to facilitate the amide bond formation. evitachem.com The reaction is typically carried out in an organic solvent like dichloromethane. evitachem.com

    Future research in this area will likely focus on several key aspects:

    Novel Methodologies: Exploration of new synthetic strategies is crucial. This could involve the development of novel catalytic systems, such as gold-catalyzed oxidative cyclization of N-propargylsulfonamides, which has been shown to be a practical and flexible method for synthesizing chiral azetidin-3-ones, key intermediates for further functionalization. nih.gov Another promising avenue is the use of strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes to generate diversely substituted 2-(trifluoromethyl)azetidines. nih.gov

    Stereoselective Synthesis: The development of stereoselective synthetic routes is of high importance, as the chirality of the azetidine ring can significantly impact biological activity.

    Scalability and Process Optimization: For any promising therapeutic candidate, the development of a scalable and cost-effective synthesis is a prerequisite for clinical development. Future work will need to address process optimization to ensure the large-scale production of these compounds.

    Synthetic StrategyKey FeaturesPotential Advantages
    Acylation of Azetidine DerivativesDirect formation of the trifluoroacetamide (B147638) group. evitachem.comStraightforward and well-established.
    Gold-Catalyzed Oxidative CyclizationFormation of chiral azetidin-3-one (B1332698) intermediates. nih.govHigh stereoselectivity and flexibility.
    Strain-Release ReactionsRing-opening of bicyclic precursors. nih.govAccess to diverse substitution patterns.

    Exploration of New Biological Targets and Mechanisms of Action for Azetidine-Based Compounds

    Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.gov A key future direction is the systematic exploration of new biological targets and a deeper understanding of the mechanisms of action for compounds like this compound.

    Current research has identified several biological targets for azetidine-based compounds:

    Signal Transducer and Activator of Transcription 3 (STAT3): Novel azetidine amides have been discovered as potent small-molecule inhibitors of STAT3, a key protein involved in cancer cell proliferation and survival. acs.orgnih.gov

    Tubulin: Some azetidin-2-one (B1220530) derivatives have been shown to exhibit anticancer activity by interacting with the colchicine (B1669291) binding site on β-tubulin, leading to the inhibition of tubulin polymerization and induction of apoptosis. nih.gov

    Chemokine Receptors: Piperidinyl-azetidines have been developed as potent and selective antagonists of CCR4, a chemokine receptor involved in the recruitment of regulatory T cells to the tumor microenvironment. researchgate.net

    Future research should aim to:

    Expand Target Identification: Utilize high-throughput screening and chemoproteomics to identify novel protein targets for trifluoroacetamide-containing azetidines.

    Elucidate Mechanisms of Action: Conduct detailed biochemical and cellular studies to unravel the precise molecular mechanisms by which these compounds exert their therapeutic effects. This includes understanding their impact on signaling pathways and cellular processes.

    Investigate New Therapeutic Areas: Explore the potential of these compounds in other disease areas beyond oncology, such as inflammatory and neurodegenerative disorders, given the diverse biological activities of azetidines. nih.gov

    Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Trifluoroacetamide-Containing Azetidines

    Systematic structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to optimizing the therapeutic potential of this compound and its analogs. These studies involve the synthesis of a series of related compounds and the evaluation of how modifications to their chemical structure affect their biological activity and physicochemical properties.

    Key areas for SAR and SPR investigation include:

    Azetidine Ring Substitution: Investigating the impact of substituting at different positions of the azetidine ring. For example, SAR studies on azetidine amides have highlighted the unique torsional profile of this motif, which can lead to different SAR outcomes compared to other tertiary amides. drughunter.com

    Trifluoroacetamide Moiety: Exploring the effect of replacing the trifluoroacetyl group with other fluorinated or non-fluorinated acyl groups to modulate potency, selectivity, and pharmacokinetic properties. The introduction of fluorinated groups is a common strategy to enhance physicochemical and pharmacokinetic properties. nih.gov

    Physicochemical Properties: A critical aspect of SPR studies is the optimization of properties such as solubility, permeability, and metabolic stability. nih.gov The trifluoromethyl group can significantly influence these properties.

    Structural ModificationPotential Impact
    Substitution on the azetidine ringAlteration of binding affinity and selectivity for the biological target.
    Modification of the trifluoroacetamide groupModulation of potency, metabolic stability, and cell permeability.
    Introduction of chiral centersEnhancement of target specificity and reduction of off-target effects.

    Integration of Computational and Experimental Methodologies in Drug Discovery Pipelines

    The integration of computational and experimental approaches is a powerful strategy to accelerate the drug discovery process for azetidine-based compounds. In silico methods can be used to predict the properties of virtual compounds, prioritize synthetic efforts, and guide the design of more potent and selective molecules.

    Key computational approaches include:

    Molecular Docking: In silico molecular docking studies can predict the binding mode and affinity of azetidine derivatives to their biological targets, such as protein kinases or tubulin. nih.govresearchgate.net This can help in understanding the molecular basis of their activity and in designing new analogs with improved binding characteristics.

    ADME Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds. scribd.com This allows for the early identification of molecules with potentially poor pharmacokinetic profiles, saving time and resources.

    Virtual Screening: Large virtual libraries of azetidine-based compounds can be screened against a specific biological target to identify potential hits for further experimental evaluation.

    The synergy between computational predictions and experimental validation is crucial. For instance, in silico analysis can guide the synthesis of a focused library of compounds, which are then tested in vitro to validate the computational predictions and provide feedback for further rounds of design and optimization. nih.gov

    Computational MethodApplication in Azetidine Drug Discovery
    Molecular DockingPredicting binding modes and affinities to biological targets. nih.govresearchgate.net
    ADME PredictionAssessing drug-likeness and pharmacokinetic properties. scribd.com
    Virtual ScreeningIdentifying potential hit compounds from large virtual libraries.
    Quantum Mechanical CalculationsUnderstanding electronic properties and reactivity.

    Translation to Pre-Clinical and Clinical Development of Azetidine-Based Therapeutics

    The ultimate goal of research into this compound and related compounds is their successful translation into clinically effective therapeutics. This requires a rigorous pre-clinical and clinical development process.

    Pre-clinical development involves a comprehensive evaluation of the lead compounds in cellular and animal models to assess their efficacy, safety, and pharmacokinetic properties. This includes:

    In vivo efficacy studies: Testing the antitumor or other therapeutic effects of the compounds in relevant animal models of disease. For example, novel azetidine-containing TZT-1027 analogues have been evaluated for their in vivo antitumor activities in xenograft models. mdpi.com

    Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds in animals.

    Toxicology studies: Assessing the safety of the compounds by identifying any potential adverse effects.

    Clinical development is the process of testing the drug in humans through a series of clinical trials (Phase I, II, and III) to evaluate its safety, efficacy, and optimal dosing. Several azetidine-bearing drugs are already in advanced stages of clinical studies for various indications. researchgate.net The successful pre-clinical data for a novel trifluoroacetamide-containing azetidine could pave the way for its entry into clinical trials.

    The journey from a promising lead compound to an approved drug is long and challenging. However, the unique properties of azetidine-based compounds, coupled with a robust and integrated research and development strategy, hold significant promise for the future of therapeutics.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for preparing N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, and how do reaction conditions influence yield?

    • Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For analogous trifluoroacetamide derivatives, solvents like DMF or DMSO with catalysts such as K₂CO₃ or NaH are critical for activating intermediates . Reaction temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 for amine:trifluoroacetyl chloride) must be optimized to minimize side products like hydrolyzed byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

    Q. How can the structural integrity of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide be confirmed post-synthesis?

    • Methodological Answer: Use a combination of:

    • NMR : ¹⁹F NMR to confirm trifluoroacetamide group integrity (δ ≈ -75 ppm for CF₃) .
    • X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å, C-N at ~1.34 Å) and intermolecular interactions (van der Waals forces in crystal packing) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₅H₇F₃N₂O: calc. 169.0485) .

    Q. What are the key physicochemical properties influencing this compound’s reactivity and solubility?

    • Methodological Answer:

    • Lipophilicity : Enhanced by the trifluoroacetamide group (logP ~1.2), improving membrane permeability .
    • Hydrogen-bonding capacity : 1 donor (NH) and 4 acceptors (CO, F), affecting solubility in polar aprotic solvents .
    • Thermal stability : Decomposition temperature >200°C (TGA data), suitable for high-temperature reactions .

    Advanced Research Questions

    Q. How does N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide interact with biological targets (e.g., enzymes or receptors)?

    • Methodological Answer: Mechanistic studies suggest:

    • Enzyme inhibition : Competitive binding to active sites (e.g., topoisomerase II via hydrogen bonding with NH and π-π stacking with azetidine) .
    • Receptor modulation : Trifluoroacetamide’s electron-withdrawing effect alters ligand-receptor affinity (e.g., IC₅₀ values via SPR or fluorescence polarization assays) .
    • In silico docking (AutoDock Vina) predicts binding poses in hydrophobic pockets .

    Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

    • Methodological Answer:

    • Dose-response profiling : Test across concentrations (e.g., 0.1–100 µM) to distinguish therapeutic vs. toxic thresholds .
    • Cell-line specificity : Compare activity in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HeLa) models to identify selective mechanisms .
    • Metabolite analysis (LC-MS): Detect degradation products that may contribute to cytotoxicity .

    Q. What strategies improve regioselectivity in derivatization reactions of the azetidine ring?

    • Methodological Answer:

    • Protecting groups : Use Boc or Fmoc to shield the azetidine NH during trifluoroacetylation .
    • Catalytic control : Pd-mediated cross-coupling for C-3 functionalization (e.g., Suzuki-Miyaura with aryl boronic acids) .
    • Solvent effects : Polar solvents (acetonitrile) favor nucleophilic attack at the less hindered azetidine position .

    Q. How can computational modeling predict metabolic stability and degradation pathways?

    • Methodological Answer:

    • DFT calculations (Gaussian 16): Assess hydrolysis susceptibility of the trifluoroacetamide group (ΔG‡ for amide bond cleavage) .
    • ADMET prediction (SwissADME): Estimate hepatic clearance (CYP3A4/2D6 interactions) and plasma protein binding .
    • MD simulations (GROMACS): Model interactions with metabolic enzymes (e.g., esterases) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.